(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C18H15BrN2O3S and its molecular weight is 419.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been found to show significant antibacterial activity against various bacteria and pathogens . They have also been associated with anti-inflammatory and analgesic activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been associated with the inhibition of the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes respectively . These pathways play a crucial role in inflammation and pain, and their inhibition is believed to mediate the anti-inflammatory effects of thiazole derivatives .
Result of Action
Thiazole derivatives have been associated with significant antibacterial, anti-inflammatory, and analgesic activities . These effects are believed to result from the compound’s interaction with its targets and its impact on various biochemical pathways .
Properties
IUPAC Name |
ethyl 2-(2-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-3-24-17(23)11-8-9-14-15(10-11)25-18(21(14)2)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLAAGJHCAULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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